![molecular formula C13H17Cl2NO B5203864 1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine, commonly known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DCP-LA has been found to possess neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of conditions such as stroke, Alzheimer's disease, and Parkinson's disease.
作用機序
The exact mechanism of action of DCP-LA is not fully understood. However, studies have suggested that DCP-LA may exert its neuroprotective effects by modulating various signaling pathways in the brain, including the Nrf2-Keap1 pathway, the PI3K/Akt pathway, and the MAPK pathway. DCP-LA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and cognitive function.
Biochemical and Physiological Effects:
DCP-LA has been found to possess several biochemical and physiological effects. Studies have shown that DCP-LA can reduce oxidative stress and inflammation in the brain, protect neurons from damage, and improve cognitive function. DCP-LA has also been found to increase the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using DCP-LA in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using DCP-LA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on DCP-LA. One area of interest is the development of novel DCP-LA derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of DCP-LA on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully elucidate the mechanism of action of DCP-LA and its potential therapeutic applications in humans.
Conclusion:
In conclusion, DCP-LA is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DCP-LA possesses neuroprotective, anti-inflammatory, and antioxidant properties, and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. While there are some limitations to its use in lab experiments, DCP-LA remains a promising candidate for further research and development in the field of neurology.
合成法
DCP-LA can be synthesized in a laboratory setting using a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with propylene oxide to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with pyrrolidine in the presence of a catalyst to yield DCP-LA.
科学的研究の応用
DCP-LA has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that DCP-LA can protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of neurodegenerative diseases. DCP-LA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and stroke.
特性
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZAVHMITRHSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,4-Dichlorophenoxy)propyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)
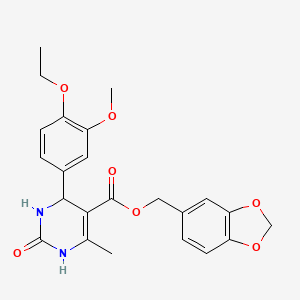
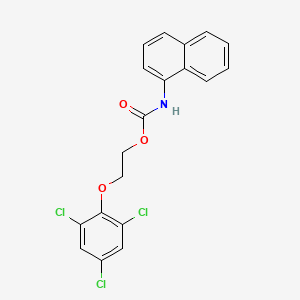
![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
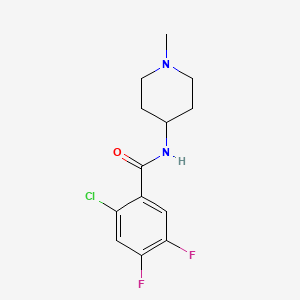
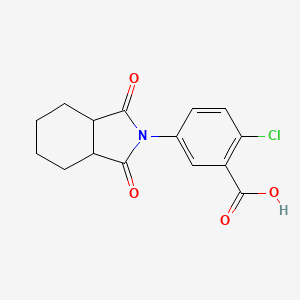
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
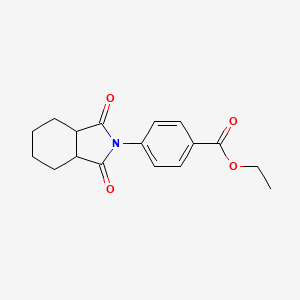
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)